molecular formula C27H24O11 B1234563 Palstatin

Palstatin

Cat. No.: B1234563
M. Wt: 524.5 g/mol
InChI Key: KIEFQALNZCXSHH-ZEQKJWHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Palstatin as a Flavonolignan

This compound is classified as a flavonolignan, a class of natural phenols characterized by a molecular structure that combines a flavonoid and a phenylpropane unit. wikipedia.org Specifically, this compound is a methoxy (B1213986) structural modification of 5′-methoxyhydnocarpin-D. acs.orgacs.orgnih.gov Flavonolignans are a diverse group of compounds, and this compound's unique structure has drawn the attention of researchers. wikipedia.orgbenthamdirect.com Other examples of flavonolignans include silibinin, hydnocarpin (B1239555), and various scutellaprostins. wikipedia.org

Botanical Source and Ecological Significance of Hymenaea palustris

This compound is isolated from the leaves of Hymenaea palustris Ducké, a tropical tree belonging to the Leguminosae family. wikipedia.orgacs.orgnih.gov This species, also known by the synonym Hymenaea oblongifolia var. palustris, is primarily found in the Amazon Basin. acs.orgwikipedia.org The genus Hymenaea encompasses approximately 25 species native to the American continent and is a significant component of the region's flora. acs.org These trees are known to produce resins, with some, like H. verrucosa, yielding commercially valuable copals used in varnishes. acs.org Ecologically, Hymenaea species have adapted to a range of tropical habitats, from evergreen rainforests to drier ecosystems. inpa.gov.br The genus is believed to have originated in Africa, with subsequent migration to the Neotropics. inpa.gov.br

Historical Discovery and Initial Characterization of this compound

The discovery of this compound was the result of a long-term research effort focused on identifying potential anticancer agents from natural sources. acs.org Specimens of Hymenaea palustris were first collected in Peru as part of a U.S. National Cancer Institute initiative. acs.org Initial evaluations of an aqueous ethanol (B145695) extract from the leaves showed a significant increase in the survival of mice with P388 lymphocytic leukemia. acs.org

However, it was the implementation of human cancer cell line screening that ultimately led to the isolation of this compound. acs.org Researchers at Arizona State University's Cancer Research Institute, through bioassay-guided separation of a large-scale collection of H. palustris leaves, isolated six flavonoids with cancer cell growth inhibitory properties. acs.orgpharmacognosy.us Among these was the novel flavonolignan which they named this compound. acs.org Its structure was determined using advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectral analysis. acs.orgacs.orgnih.gov

Academic Relevance in Chemical Biology and Phytochemistry

This compound holds considerable relevance in the fields of chemical biology and phytochemistry. Its discovery as a new cancer cell growth inhibitor has spurred further investigation into its biological activities. acs.orgnih.gov The study of this compound and its related compounds contributes to a deeper understanding of the structure-activity relationships of flavonolignans. researchgate.net

In phytochemistry, the isolation of this compound from Hymenaea palustris marked the first time constituents from this particular species had been identified. acs.org This has opened the door for further phytochemical investigations into the Hymenaea genus, which is known to be a rich source of various secondary metabolites, including flavonoids and terpenoids. researchgate.netscielo.brphcogres.com The presence of flavonolignans like this compound also has implications for understanding the biosynthesis of complex natural products in plants. nih.gov Research into this compound has been cited in broader studies on flavonolignans, natural product inhibitors, and the chemical diversity of plant species. benthamdirect.comiiarjournals.orgnih.govucl.ac.be

Compound and Research Data

The following tables provide a summary of the key compounds mentioned in this article and the initial research findings related to this compound.

Table 1: Compounds Mentioned

Compound NameClassification
This compoundFlavonolignan
5′-methoxyhydnocarpin-DFlavonolignan
SilibininFlavonolignan
HydnocarpinFlavonolignan
ScutellaprostinsFlavonolignans
TricinFlavone (B191248)

Table 2: Initial Research Findings on this compound

Research AspectFindingReference
Biological Activity Inhibition of cancer cell growth acs.orgnih.gov
Source Organism Hymenaea palustris Ducké wikipedia.orgacs.org
Plant Part Leaves acs.org
Isolation Method Bioassay-guided separation acs.orgacs.orgnih.gov
Structural Elucidation HRMS, 1D and 2D NMR acs.orgacs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H24O11

Molecular Weight

524.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl]chromen-4-one

InChI

InChI=1S/C27H24O11/c1-33-19-6-13(7-20(34-2)25(19)32)26-23(11-28)38-27-21(35-3)4-12(5-22(27)37-26)17-10-16(31)24-15(30)8-14(29)9-18(24)36-17/h4-10,23,26,28-30,32H,11H2,1-3H3/t23-,26-/m1/s1

InChI Key

KIEFQALNZCXSHH-ZEQKJWHPSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO

Synonyms

palstatin

Origin of Product

United States

Isolation and Comprehensive Structural Elucidation of Palstatin

Strategic Extraction and Fractionation Methodologies from Hymenaea palustris

The initial step in the isolation of palstatin involved the extraction of chemical constituents from the leaves of Hymenaea palustris. A bioassay-guided fractionation approach was employed, a strategy that uses biological activity to direct the separation process. acs.orgnih.govacs.org The leaves of H. palustris were subjected to extraction using an aqueous ethanol (B145695) solution. acs.org This initial crude extract was then partitioned to separate compounds based on their polarity.

This partitioning was followed by a series of fractionation steps. The process began with solvent-solvent partitioning, a common technique in natural product chemistry to group compounds with similar solubility properties. Further separation was achieved using various column chromatography techniques, which are instrumental in separating individual compounds from a complex mixture. acs.orgresearchgate.net

Advanced Chromatographic Purification Techniques for Isolation

Following the initial extraction and fractionation, advanced chromatographic methods were crucial for the purification of this compound. science.gov A combination of techniques was utilized to achieve the isolation of the pure compound. acs.org

One of the key methods employed was chromatography on Sephadex LH-20, a size-exclusion chromatography resin that separates molecules based on their size. acs.org This was followed by semipreparative High-Performance Liquid Chromatography (HPLC), a high-resolution technique that allows for the isolation of pure compounds from complex fractions. acs.orgscience.gov The HPLC system was equipped with a UV detector to monitor the separation process. acs.org These chromatographic steps are essential for removing impurities and isolating the target molecule in a highly purified form. cytivalifesciences.comchromatographyonline.com

Application of Spectroscopic Techniques for Structural Determination

The definitive structure of this compound was elucidated through the application of several advanced spectroscopic techniques. nih.govacs.orgscience.gov These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the exact molecular formula of this compound. nih.govacs.orgscience.gov This technique measures the mass-to-charge ratio of ions with very high precision, allowing for the unambiguous determination of the elemental composition. The HRMS data for this compound established its molecular formula as C₂₇H₂₄O₁₁. nih.gov This information is a critical first step in the structural elucidation process. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone for elucidating the detailed structure of this compound. nih.govacs.orgscience.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was performed to map out the connectivity of atoms and determine the relative stereochemistry of the molecule. acs.orgnih.govacs.org

1D NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provided initial information about the different types of protons and carbons present in the molecule and their chemical environments. emerypharma.com 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were then used to establish the connections between protons and carbons. emerypharma.comwordpress.com These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the complete assembly of the molecular skeleton. wordpress.com The data from these NMR analyses were crucial in defining the complex ring system and the arrangement of substituents in this compound. acs.orgnih.govacs.orghuji.ac.il

Comparative Structural Analysis with Related Flavonoids and Flavonolignans (e.g., 5'-methoxyhydnocarpin-D)

The structure of this compound was further confirmed through comparative analysis with known related compounds, particularly other flavonoids and flavonolignans. nih.govacs.orgscience.gov A key comparison was made with 5'-methoxyhydnocarpin-D. acs.orgnih.govacs.org

This comparative analysis revealed that this compound is a methoxy (B1213986) structural modification of 5'-methoxyhydnocarpin-D. acs.orgnih.govacs.org Specifically, this compound is the 5′,5″-dimethoxy substituted hydnocarpin (B1239555) D. researchgate.net This structural relationship was supported by the detailed analysis of the NMR data, which showed characteristic shifts and coupling patterns consistent with the proposed structure. This comparative approach is a powerful tool in natural product chemistry for the rapid identification and structural confirmation of new compounds. researchgate.net

Synthetic Methodologies for Palstatin and Its Structural Analogues

Stereoselective Synthetic Approaches for Flavonolignans

Given the presence of multiple stereocenters in flavonolignans like palstatin, the development of stereoselective synthetic approaches is crucial for obtaining specific enantiomers, which often possess distinct biological activities. Stereoselective synthesis aims to control the formation of new chiral centers, leading to a desired stereoisomer with high enantiomeric purity nih.gov. Various strategies have been explored for the stereoselective synthesis of flavonolignans, including asymmetric synthesis, biocatalysis, and organocatalysis researchgate.netnih.govmdpi.comresearchgate.netmdpi.com. Asymmetric synthesis employs chiral reagents or catalysts to induce asymmetry during bond formation. Biocatalysis utilizes enzymes, which are known for their exquisite selectivity and efficiency under mild conditions researchgate.netrsc.orgnih.gov. Organocatalysis employs small organic molecules as catalysts to achieve stereocontrol mdpi.commdpi.comuniroma1.it. These approaches have been applied to the stereoselective synthesis of various flavonolignans, including (+)-palstatin researchgate.net.

Challenges and Innovations in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products, such as this compound and other flavonolignans, presents significant challenges to synthetic chemists. These challenges often stem from the complex molecular architecture, the presence of multiple functional groups that require selective manipulation, and the need to control the formation of multiple stereocenters nih.govberkeley.edu. Achieving high yields and efficiency while minimizing the number of steps and the generation of unwanted byproducts are also key considerations.

Innovations in synthetic methodology have been crucial in overcoming these challenges. These include the development of new catalytic reactions, such as asymmetric catalysis (including organocatalysis, metal-based catalysis, and biocatalysis) nih.govmdpi.comresearchgate.netmdpi.comrsc.orguniroma1.itmdpi.comrsc.org, cascade reactions that assemble complex structures in a single sequence 20.210.105, and novel protecting group strategies. The integration of different catalytic approaches, such as chemoenzymatic synthesis which combines chemical and enzymatic transformations, represents a powerful innovation for accessing complex molecules with high selectivity nih.gov. Furthermore, the development of more efficient and environmentally friendly synthetic routes is an ongoing area of research researchgate.netmdpi.com.

Development of Synthetic Routes for Flavonoid-Lignan Hybrid Structures

The synthesis of flavonoid-lignan hybrid structures, including this compound, fundamentally involves the coupling of a flavonoid unit and a phenylpropane unit. Various strategies have been developed for this coupling, reflecting the diversity in the natural linkages observed in this class of compounds mdpi.com. Key coupling strategies include oxidative coupling, enzymatic coupling, and transition-metal-catalyzed coupling researchgate.netnih.govmdpi.comrsc.orgctdbase.org.

Oxidative coupling, as seen in the first total synthesis of (±)-palstatin, is a biomimetic approach that forms new C-C or C-O bonds through radical intermediates researchgate.netnih.gov. Enzymatic coupling utilizes oxidoreductase enzymes, such as laccases and peroxidases, to catalyze the formation of these linkages under mild conditions nih.gov. Transition-metal-catalyzed coupling reactions, such as various cross-coupling reactions, offer powerful tools for forming carbon-carbon bonds with high control over selectivity mdpi.comrsc.org. The choice of coupling strategy depends on the specific target structure, the desired stereochemistry, and the availability of suitable starting materials. The ongoing development of these synthetic routes continues to expand the ability to access this compound and its structural analogues for further study.

Theoretical and Computational Investigations of Palstatin S Molecular Characteristics

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule, which in turn dictates its reactivity. wikipedia.orgnih.gov For flavonolignans like silybin (B1146174), DFT has been successfully used to calculate key reactivity descriptors, including ionization potentials, O-H bond dissociation enthalpies (BDEs), and the energies of frontier molecular orbitals (HOMO and LUMO). acs.orgresearchgate.netupol.cz

Applying a similar DFT approach to Palstatin would allow for the prediction of its most reactive sites. Calculations would likely focus on the molecule's numerous hydroxyl (-OH) groups to determine their respective BDEs, identifying which are most likely to participate in hydrogen atom transfer (HAT) mechanisms, a key step in antioxidant activity. upol.cz The molecular electrostatic potential (MESP) surface could be mapped to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

Table 1: Predicted Parameters from Quantum Chemical Calculations for this compound

Parameter Predicted Information Relevance
HOMO/LUMO Energies Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap indicates chemical reactivity and stability.
Bond Dissociation Enthalpy (BDE) Energy required to homolytically cleave a bond (e.g., O-H bonds). Identifies the most likely hydrogen-donating sites for antioxidant activity. acs.orgresearchgate.net
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule. Relates to the molecule's ability to participate in electron transfer (ET) reactions. acs.org
Molecular Electrostatic Potential (MESP) 3D map of electrostatic potential around the molecule. Visualizes electron-rich (red) and electron-poor (blue) areas, predicting sites for intermolecular interactions.

These theoretical calculations provide a foundational, atom-level understanding of this compound's intrinsic chemical properties before exploring its more complex dynamic behaviors. rsdjournal.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum calculations examine a static state, molecular dynamics (MD) simulations provide insight into the conformational flexibility and stability of a molecule over time. researchgate.netmdpi.com An MD simulation of this compound, typically performed in an explicit solvent like water, would track the movement of every atom based on a defined force field. mdpi.com

Key metrics derived from such simulations include:

Root Mean Square Deviation (RMSD): This value, calculated over time, indicates the stability of the molecule's conformation. A stable RMSD suggests the molecule has reached an equilibrium state.

Radius of Gyration (Rg): This metric measures the compactness of the molecule. nih.gov Changes in Rg can signify significant conformational shifts, such as folding or unfolding of flexible side chains. mdpi.com

Solvent Accessible Surface Area (SASA): This analysis quantifies the portion of the molecule exposed to the solvent, which is critical for understanding its solubility and interaction with other molecules.

By running simulations at different temperatures, one could also assess the thermal stability of this compound's structure. nih.gov This conformational analysis is a prerequisite for meaningful molecular docking, as it reveals the ensemble of shapes the molecule is likely to adopt in a biological environment. researchgate.netnih.gov

Computational Prediction of Molecular Interactions with Biomolecules (e.g., protein binding sites without clinical context)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule, typically a protein. researchgate.netiaanalysis.com This method is crucial for generating hypotheses about a compound's potential biological targets. ijpsonline.comnih.gov

Studies on the related flavonolignan silybin have demonstrated the utility of this approach. For example, silybin has been docked into the binding sites of protein targets like BRAF kinase and the Smoothened (SMO) receptor to predict its binding mode. nih.govnih.gov A similar in silico experiment for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Defining the binding pocket or "active site" on the protein.

Computationally placing this compound into this site in numerous possible conformations and orientations.

Using a scoring function to rank the poses based on predicted binding affinity, which is estimated from intermolecular forces.

The most favorable docked poses are then analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and specific amino acid residues in the protein's binding site. etflin.com

Table 2: Hypothetical Interaction Analysis of this compound in a Protein Binding Site

Interaction Type Potential this compound Moiety Involved Potential Amino Acid Residue Partner
Hydrogen Bond Phenolic hydroxyl groups, ether oxygens Serine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic Interaction Phenyl rings, benzodioxin core Leucine, Isoleucine, Valine, Phenylalanine
Pi-Pi Stacking Aromatic rings (chromen-4-one, phenyl) Phenylalanine, Tyrosine, Tryptophan, Histidine

These predictions provide a structural basis for a compound's activity and guide further experimental validation. nih.govmdpi.com

In Silico Studies for Structure-Activity Relationship (SAR) Hypotheses

In silico Structure-Activity Relationship (SAR) studies aim to connect a molecule's specific structural features to its functional activity. nih.gov By comparing the activities of a series of related compounds, researchers can deduce which chemical groups are essential for function. While a comprehensive SAR study requires experimental data, computational analysis of related flavonolignans allows for the generation of strong hypotheses for this compound.

For instance, studies comparing silybin and 2,3-dehydrosilybin (B1234275) have shown that the C2-C3 double bond in the C-ring significantly impacts antioxidant activity. acs.org Likewise, the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings of flavonolignans are critical for their interactions with protein targets. nih.govnih.gov

Based on its unique structure, several SAR hypotheses for this compound can be proposed:

Importance of the Hydroxymethyl Group: The hydroxymethyl group at the C3 position of the dihydrobenzodioxin ring is a key feature. Its potential to act as a hydrogen bond donor or acceptor could be crucial for binding affinity to specific targets.

Substitution Pattern on the Phenyl Ring: The 4-hydroxy-3,5-dimethoxyphenyl moiety is a defining characteristic. Its interaction within a binding pocket would differ significantly from the 3,4-dihydroxyphenyl (catechol) group found in many other flavonoids, likely influencing target selectivity.

These hypotheses, derived from comparative structural analysis, provide a rational basis for designing or selecting compounds for further experimental testing.

Cheminformatics Approaches for Compound Classification and Database Integration

Cheminformatics uses computational methods to store, retrieve, and analyze chemical information, which is essential for managing the vast amount of data generated in chemical biology. wikipedia.org For this compound, cheminformatics provides a standardized framework for its identity and classification.

Classification: Based on its molecular scaffold, which consists of a flavone (B191248) unit linked to a phenylpropanoid-derived unit (a substituted sinapyl alcohol) via a dioxane bridge, this compound is classified as a flavonolignan. wikipedia.orgnih.govbiorxiv.org This places it in a specific class of natural products known for a wide range of biological activities. ctdbase.orgresearchgate.net

Table 3: Cheminformatic Identifiers for this compound

Identifier Value Purpose
IUPAC Name 5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl]chromen-4-one nih.gov The systematic and unambiguous chemical name according to formal rules.
SMILES COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO nih.gov A line notation that encodes the molecular structure, widely used for database searches.
InChI InChI=1S/C27H24O11/c1-33-19-6-13(7-20(34-2)25(19)32)26-23(11-28)38-27-21(35-3)4-12(5-22(27)37-26)17-10-16(31)24-15(30)8-14(29)9-18(24)36-17/h4-10,23,26,28-30,32H,11H2,1-3H3/t23-,26-/m1/s1 nih.gov A non-proprietary, layered textual identifier that ensures structural uniqueness.
InChIKey KIEFQALNZCXSHH-ZEQKJWHPSA-N nih.gov A short, fixed-length hash of the InChI string, used for web searches and linking databases.

These identifiers, stored in public databases like PubChem nih.gov and ChEMBL, are crucial for integrating this compound into larger computational workflows, such as virtual screening and metabolic network analysis.

Pre Clinical Biological Activity and Mechanistic Studies of Palstatin

Investigation of Cellular Growth Inhibitory Effects in In Vitro Models

In vitro studies using various cell models have been instrumental in characterizing the growth-inhibitory properties of Palstatin. These investigations have highlighted its antiproliferative and antimitotic potential.

Bioassay-guided fractionation of extracts from the leaves of the Amazonian tree Hymenaea palustris led to the isolation of this compound as a cancer cell growth inhibitory compound. acs.org Initial screenings demonstrated its activity against the P388 lymphocytic leukemia cell line. acs.org

Further research has indicated that this compound, particularly in combination with diterpenes from its natural source, possesses the ability to significantly inhibit cell division in human stomach cancer cell lines. scielo.brsemanticscholar.org The compound is recognized as one of several promising plant-derived anticancer constituents. pharmacognosy.us

Table 1: Documented Antiproliferative Activity of this compound

Cancer Cell LineObserved EffectSource
P388 murine lymphocytic leukemiaGrowth inhibition acs.org
Human stomach cancer cellsInhibition of cell division (in joint action with diterpenes) scielo.brsemanticscholar.org

The ability of this compound to "dramatically inhibit cell division" points towards an antimitotic mechanism of action. scielo.br Antimitotic agents typically function by interfering with the process of mitosis, leading to a halt in cell division and, in many cases, programmed cell death (apoptosis). nih.gov They often target the microtubule dynamics essential for the formation of the mitotic spindle, causing cells to arrest in mitosis. nih.gov

While specific studies detailing this compound's direct interaction with components of the cell cycle machinery are not extensively documented in public literature, its classification alongside other plant-derived antimitotic compounds like combretastatins and podophyllotoxin (B1678966) suggests a potential role in disrupting mitotic progression. biologydiscussion.com Studies on extracts from the related species Hymenaea stigonocarpa have also demonstrated antimitotic and antimutagenic properties, further supporting the potential of compounds from this genus to affect cell division. scielo.brscielo.br

Antiproliferative Activity in Cancer Cell Lines (e.g., P388 lymphocytic leukemia, human stomach cancer cells)

Research on Antimicrobial Activities

In addition to its anticancer properties, this compound has been evaluated for its ability to inhibit the growth of pathogenic bacteria.

The initial study that isolated this compound also reported on its antimicrobial potential. acs.org As part of a group of six flavonoids isolated from Hymenaea palustris, this compound (designated as flavone (B191248) 1) was shown to inhibit the growth of specific pathogenic bacteria. acs.org The reported activity was against Enterococcus faecalis and/or Neisseria gonorrhoeae. acs.org

Table 2: Documented Antimicrobial Activity of this compound

Bacterial PathogenObserved EffectSource
Enterococcus faecalisGrowth inhibition acs.org
Neisseria gonorrhoeaeGrowth inhibition acs.org

The precise antibacterial mechanism of this compound has not been fully elucidated. However, research into flavonoids, the class of compounds to which this compound belongs, offers potential insights. The mechanism of action for flavonoids may involve their ability to form complexes with the bacterial cell wall. mdpi.com Furthermore, studies on extracts from related Hymenaea species suggest that the bactericidal action could be a result of synergy between multiple compounds, targeting various cellular processes. mdpi.com Other proposed mechanisms for related compounds include metabolic inhibition, prevention of enterotoxin formation, and inhibition of bacterial adhesion. google.com

Inhibition of Bacterial Pathogen Growth (Enterococcus faecalis, Neisseria gonorrhoeae)

Exploration of Broader Pre-clinical Pharmacological Mechanisms

Recent pre-clinical research has begun to explore other potential pharmacological applications and mechanisms for this compound beyond its direct cytotoxic and antimicrobial effects.

Molecular docking studies have identified this compound as a potential inhibitor of the serine/threonine kinase Akt-1, a key protein in cellular survival and proliferation pathways that is often dysregulated in cancer. rsisinternational.org In a computational analysis, this compound demonstrated a high binding affinity to Akt-1, with a binding score of -10.4 kcal/mol, suggesting it could serve as a therapeutic candidate for inhibiting this pathway in diseases like hepatocellular carcinoma. rsisinternational.org

Additionally, this compound is recognized as a natural phenolic compound with a range of preclinical biological activities that could be relevant for treating conditions such as diabetes, heart disease, liver disease, obesity, and inflammatory diseases. google.com The potential clinical utility of these activities is often limited by low oral bioavailability due to metabolic processes, a challenge that is an active area of pharmacological research. google.com

Antioxidant Mechanisms and Free Radical Scavenging in Biochemical Assays

Currently, there is a lack of published scientific studies that have specifically evaluated the antioxidant mechanisms and free-radical scavenging capabilities of the isolated compound this compound through biochemical assays. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which are commonly used to determine the antioxidant potential of natural compounds, have not been reported for this compound. protocols.ionih.govresearchgate.net

While extracts from plants of the Hymenaea genus, the source of this compound, have shown antioxidant activity in various tests, these findings apply to the complex mixture of phytochemicals present in the extract and cannot be directly attributed to this compound alone. sapub.orgresearchgate.netmedigraphic.com Therefore, the specific contribution of this compound to the antioxidant profile of these extracts remains to be elucidated. Further research is required to characterize the intrinsic antioxidant properties of this compound and to determine its potential mechanisms of action, such as hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov

Molecular Pathways of Anti-inflammatory Action

Similar to the status of antioxidant research, there is a notable absence of studies investigating the specific molecular pathways underlying the potential anti-inflammatory actions of this compound. Key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, are critical regulators of the inflammatory response. ecrjournal.commdpi.comnih.govdovepress.com However, no research to date has reported on the effects of this compound on these pathways.

Studies on extracts from the Hymenaea genus have indicated anti-inflammatory effects, suggesting the presence of bioactive compounds with such properties. scielo.brnih.gov For instance, extracts of Hymenaea martiana have been shown to inhibit leukocyte migration and paw edema in animal models, with the flavonoid astilbin (B1665800) identified as a constituent. scielo.brnih.gov However, without direct experimental evidence on the pure compound, the role of this compound in modulating inflammatory pathways remains speculative.

Interaction with Specific Biological Targets and Signaling Pathways in Cellular Systems

Initial biological evaluations of this compound have primarily focused on its potential as a cell growth inhibitor. The first study to isolate this compound from the leaves of the Amazonian tree Hymenaea palustris identified it as a flavonolignan with inhibitory activity against certain cancer cell lines. acs.org This bioassay-guided separation also revealed that other flavonoids from the same plant extract were capable of inhibiting the growth of pathogenic bacteria. acs.org

More recent computational research has provided insights into a potential molecular target for this compound. A molecular docking study investigated the interaction of several phytochemicals with Akt-1 (also known as protein kinase B), a serine/threonine kinase that is a crucial component of a signaling pathway involved in cell growth, survival, and proliferation. Current time information in Fresno County, US. The overexpression of Akt-1 is a characteristic of various cancers, making it a significant therapeutic target. Current time information in Fresno County, US.

In this in silico analysis, this compound was identified as a potential inhibitor of Akt-1, demonstrating a strong binding affinity. The study calculated the binding scores of various phytochemicals with the Akt-1 protein, with a more negative score indicating a more favorable interaction. This compound exhibited a high binding score, suggesting it may exert its biological effects through the modulation of the Akt signaling pathway. Current time information in Fresno County, US.

Table 1: Molecular Docking Scores of Phytochemicals with Akt-1 Data from a molecular docking study identifying potential inhibitors of Akt-1. A more negative binding score indicates a stronger predicted binding affinity.

CompoundBinding Score (kcal/mol)
Silymarin (B1681676)-10.6
Ginsenoside-10.5
This compound -10.4
Vicenin-10.4
Epigallocatechin-3-gallate-10.4

Source: Current time information in Fresno County, US.

These findings suggest that this compound's interaction with the Akt-1 signaling pathway could be a key mechanism behind its observed biological activities, particularly its effects on cell growth. However, it is important to note that these are computational predictions, and further in vitro and in vivo studies are necessary to validate these interactions and to fully understand the downstream consequences of this compound's engagement with this and other potential cellular targets.

Future Directions in Palstatin Research and Academic Inquiry

Development of Novel and Efficient Synthetic Methodologies

While the first total synthesis of (±)-Palstatin was reported in 2006, the development of novel and more efficient synthetic methodologies remains a critical area for future research. google.com222.198.130escholarship.orgresearchgate.net Current synthetic routes may involve multiple steps or utilize reagents that are not ideal for large-scale production or environmental sustainability. Future research could focus on developing stereoselective and regioselective synthetic strategies to produce Palstatin and its analogs with higher yields and reduced environmental impact. Exploring biomimetic synthesis, inspired by the natural biosynthetic pathways of flavonolignans, could also offer novel and potentially more efficient routes to access this compound and its diverse structural variants. researchgate.net Advances in catalysis and flow chemistry could further contribute to the development of continuous and highly efficient synthesis processes, facilitating the availability of this compound for extensive biological evaluation.

Deepening Understanding of Molecular Mechanisms of Action in Cellular and Subcellular Contexts

Understanding the precise molecular mechanisms by which this compound exerts its biological effects at the cellular and subcellular levels is a key future direction. Preliminary molecular docking studies have suggested potential interactions, such as with Akt-1, a protein involved in cellular processes critical to various diseases, including hepatocellular carcinoma. researchgate.netrsisinternational.org However, these computational findings necessitate rigorous experimental validation through in vitro and ex vivo assays to confirm binding affinity and functional consequences. researchgate.netrsisinternational.org Future research should employ a range of biochemical and cell biology techniques to identify direct protein targets, elucidate downstream signaling pathways affected by this compound, and determine its localization within cells. researchgate.netnih.govnih.gov Investigating its impact on specific cellular processes, such as cell cycle progression, apoptosis, oxidative stress response, and inflammatory pathways, using advanced imaging and molecular profiling techniques will be crucial for a comprehensive understanding of its biological activities.

Discovery of Additional Biological Activities in Controlled In Vitro or Ex Vivo Models

Existing research indicates that this compound possesses a range of biological activities, including anti-hepatotoxic, anti-oxidant, anti-inflammatory, anti-proliferative, anti-cancer, and anti-bacterial properties, and potential as an adjuvant for multidrug resistance. acs.orgresearchgate.netacs.orgresearchgate.net Given that non-taxifolin derived flavonolignans are relatively unexplored, there is significant potential for the discovery of additional biological activities of this compound in controlled in vitro or ex vivo models. researchgate.netpharmaron.comcusabio.comtokaihit-excyte.com Future studies could explore its effects on other disease relevant targets and pathways, such as neuroinflammation, metabolic disorders, or viral infections, using a variety of cell-based assays and isolated organ/tissue models. pharmaron.comcusabio.comtokaihit-excyte.com High-throughput screening platforms utilizing diverse cellular models and biological readouts can accelerate the identification of novel bioactivities and provide insights into the structure-activity relationships of this compound and its derivatives.

Application as Chemical Probes for Elucidating Biological Pathways

High-quality chemical probes are indispensable tools for selectively modulating protein function and dissecting biological pathways. nih.govchemicalprobes.orgnih.gov Future research could focus on developing this compound or its rationally designed derivatives as chemical probes to investigate the biological pathways underlying its observed activities. nih.govchemicalprobes.orgnih.govrsc.org By synthesizing modified versions of this compound with features suitable for chemical biology applications, such as affinity tags or photoreactive groups, researchers can utilize techniques like activity-based protein profiling or pull-down assays to identify and validate its molecular targets in complex biological matrices. rsc.org Such probes would be invaluable for dissecting the intricate molecular networks influenced by this compound and for confirming the relevance of potential targets identified through other methods.

Integration with Advanced Omics Technologies for Systems-Level Understanding

Integrating advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of this compound's effects. nih.govmdpi.comfrontiersin.orgnih.govbioanalyticalresearch.com Future research should leverage these technologies to comprehensively profile the molecular changes induced by this compound in biological systems. Transcriptomics can reveal alterations in gene expression patterns, proteomics can identify changes in protein abundance and modifications, and metabolomics can provide insights into shifts in metabolic pathways. nih.govmdpi.comfrontiersin.orgnih.govbioanalyticalresearch.com By integrating data from multiple omics layers, researchers can construct comprehensive molecular networks, identify key regulatory nodes, and gain a holistic view of how this compound interacts with and modulates biological systems. This integrated approach can uncover previously unappreciated mechanisms of action and identify potential biomarkers of response.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Palstatin from Hymenaea palustris, and how can researchers ensure reproducibility?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic purification (e.g., column chromatography, HPLC). Key steps include verifying plant authenticity, optimizing solvent polarity for target compound solubility, and validating purity via NMR and mass spectrometry (MS) . To ensure reproducibility, document solvent ratios, temperature controls, and column parameters (e.g., stationary phase, flow rate). Cross-reference with published spectral data for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound’s molecular structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural elucidation. Purity assessment requires elemental analysis, HPLC-UV/Vis, and thin-layer chromatography (TLC). For novel derivatives, X-ray crystallography can resolve stereochemistry. Always compare data with literature benchmarks and report deviations (e.g., solvent impurities, isotopic patterns) .

Q. How can researchers assess the stability of this compound under varying experimental conditions (pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using controlled environments (e.g., varying pH buffers, thermal stress at 40–60°C). Monitor degradation via HPLC-MS at regular intervals. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include negative controls (e.g., inert atmospheres) to isolate degradation pathways .

Advanced Research Questions

Q. What experimental frameworks are recommended to investigate this compound’s bioactivity mechanisms (e.g., antimitotic effects)?

  • Methodological Answer : Employ in vitro assays (e.g., tubulin polymerization inhibition) and in vivo models (e.g., xenograft studies) to validate bioactivity. Use fluorescence microscopy to visualize cytoskeletal disruptions. For mechanistic clarity, pair RNA-seq or proteomic profiling with pathway analysis tools (e.g., KEGG, STRING). Control for off-target effects via siRNA knockdown or competitive inhibition assays .

Q. How can researchers optimize this compound synthesis to improve yield and scalability without compromising bioactivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent systems). Use response surface methodology (RSM) to identify optimal conditions. Validate scalability via pilot-scale reactions (1–10 g) and compare bioactivity profiles (IC₅₀) of synthetic vs. natural this compound. Characterize intermediates via FT-IR and MS to track byproduct formation .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Reanalyze raw data using standardized statistical methods (e.g., ANOVA with post-hoc tests, effect size calculations). Validate findings via independent replication studies with strict adherence to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How can researchers design experiments to evaluate this compound’s synergistic effects with other antineoplastic agents?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test fixed-ratio drug combinations in dose-response matrices. Validate findings in 3D tumor spheroids or organoids to mimic in vivo complexity. Include isobologram analyses to distinguish additive vs. synergistic interactions .

Q. What computational approaches predict this compound’s interactions with biological targets (e.g., protein binding sites)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., β-tubulin). Validate predictions via molecular dynamics (MD) simulations (50–100 ns) to assess binding stability. Cross-reference with pharmacophore modeling to identify critical functional groups. Experimental validation via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.